

Application Notes and Protocols for Demeton-O Analysis in Soil

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Compound of Interest

Compound Name: Demeton-O

Cat. No.: B165995

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Introduction

Demeton-O is an organophosphate insecticide and acaricide, functioning as a systemic and contact poison. It is a component of the technical-grade pesticide Demeton, which is a mixture of two isomers: **Demeton-O** and Demeton-S[1][2]. Due to its high acute toxicity and potential for environmental contamination, monitoring its residues in soil is crucial for environmental protection and human health[3]. This document provides detailed application notes and protocols for the sample preparation and analysis of **Demeton-O** in soil, intended for researchers, scientists, and professionals in drug development. The methodologies described herein focus on providing reliable and reproducible results for the quantification of **Demeton-O** residues.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy. The following table summarizes the performance data from various methods used for the analysis of organophosphorus pesticides, including compounds similar to **Demeton-O**, in soil matrices.

Method	Extraction Technique	Analytical Instrument	Analyte(s)	Recovery (%)	LOD/LOQ	Reference
Method 1	Dispersive Liquid-Liquid Microextraction (DLLME)	GC-FPD	Ethoprophos, Chlorpyrifos, Profenofos	86.7 - 108.0	LOD: 200 - 500 pg/g	[3]
Method 2	Accelerated Solvent Extraction (ASE)	GC-MS	Dichlorvos, Dimethoate, Malathion, etc.	84.88 - 102.11	LOD: 0.009 - 0.06 ng/g	[4]
Method 3	Sonication with Ethyl Acetate	GC-NPD	Various OPPs	89 - 109	Not Specified	[5]
Method 4	Acetonitrile Extraction with SPE Cleanup	GC-NPD	Various OPPs	60 - 100	Not Specified	[6]

Note: The data presented are for various organophosphorus pesticides and may serve as a reference for the expected performance of **Demeton-O** analysis. Method validation with **Demeton-O** standards is essential.

Experimental Protocols

Protocol 1: Sample Preparation using Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is adapted from a method for the analysis of various organophosphorus pesticides in soil and is suitable for screening and quantification purposes[3].

1. Soil Sample Pre-treatment: 1.1. Air-dry the collected soil samples at room temperature. 1.2. Pulverize the dried soil using a mortar and pestle. 1.3. Sieve the pulverized soil through a 250 μm sieve to ensure homogeneity.

2. Extraction: 2.1. Accurately weigh 1.0 g of the pre-treated soil sample into a 50 mL flask centrifuge tube. 2.2. Add 5.0 mL of acetonitrile to the tube. 2.3. Shake the mixture for 30 minutes at 250 rpm on a mechanical shaker. 2.4. Centrifuge the tube at 3500 rpm for 5 minutes. 2.5. Filter the supernatant (acetonitrile extract) through a 0.45 μm membrane filter to obtain a clear solution.

3. DLLME Procedure: 3.1. Take a 1.0 mL aliquot of the clear acetonitrile extract. 3.2. In a separate conical-bottom glass tube, add the 1.0 mL acetonitrile extract (as the disperser solvent). 3.3. Rapidly inject a mixture of 20 μL of chlorobenzene (as the extraction solvent) into the acetonitrile extract. 3.4. A cloudy solution will form. Gently shake the mixture. 3.5. Centrifuge for 5 minutes at 4000 rpm. 3.6. A small droplet of the extraction solvent will be sedimented at the bottom of the tube. 3.7. Carefully collect the sedimented phase using a microsyringe and inject it into the GC for analysis.

Protocol 2: Sample Preparation using Accelerated Solvent Extraction (ASE)

This protocol is based on a method for the rapid analysis of organophosphorus pesticides in soil and is suitable for high-throughput analysis[4].

1. Soil Sample Pre-treatment: 1.1. Follow steps 1.1 to 1.3 from Protocol 1.

2. Accelerated Solvent Extraction (ASE): 2.1. Mix the pre-treated soil sample with a drying agent like diatomaceous earth. 2.2. Pack the mixture into an ASE extraction cell. 2.3. Perform the extraction using a solution of acetone/dichloromethane (1:1, v/v) under the following conditions:

- Pressure: 1500 psi
- Temperature: 100°C
- Static time: 5 min
- Number of cycles: 2

3. Cleanup (if necessary): 3.1. The extract may contain co-extracts such as pigments and lipids. If necessary, a cleanup step using Gel Permeation Chromatography (GPC) can be employed to remove these interferences[4].

4. Final Preparation: 4.1. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. 4.2. The extract is now ready for GC-MS analysis.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of organophosphates[7].

Demeton-O, being a volatile compound, is well-suited for GC analysis.

Instrumentation:

- Gas Chromatograph: An analytical system equipped with a split/splitless injector.
- Detector: A Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for their selectivity towards phosphorus-containing compounds. A Mass Spectrometer (MS) can also be used for definitive identification and quantification[1][4].
- GC Column: A capillary column such as a DB-5 MS (30 m × 0.25 mm, 0.25 µm) is suitable for the separation of organophosphorus pesticides[8].

GC Conditions (Example):

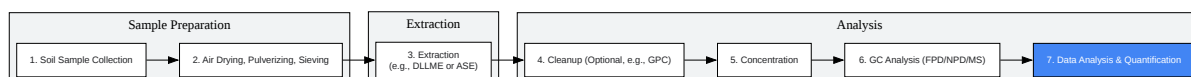
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 20°C/min to 180°C
 - Ramp: 10°C/min to 250°C, hold for 2 minutes

- Detector Temperature: 280°C (for FPD or NPD)

Important Considerations:

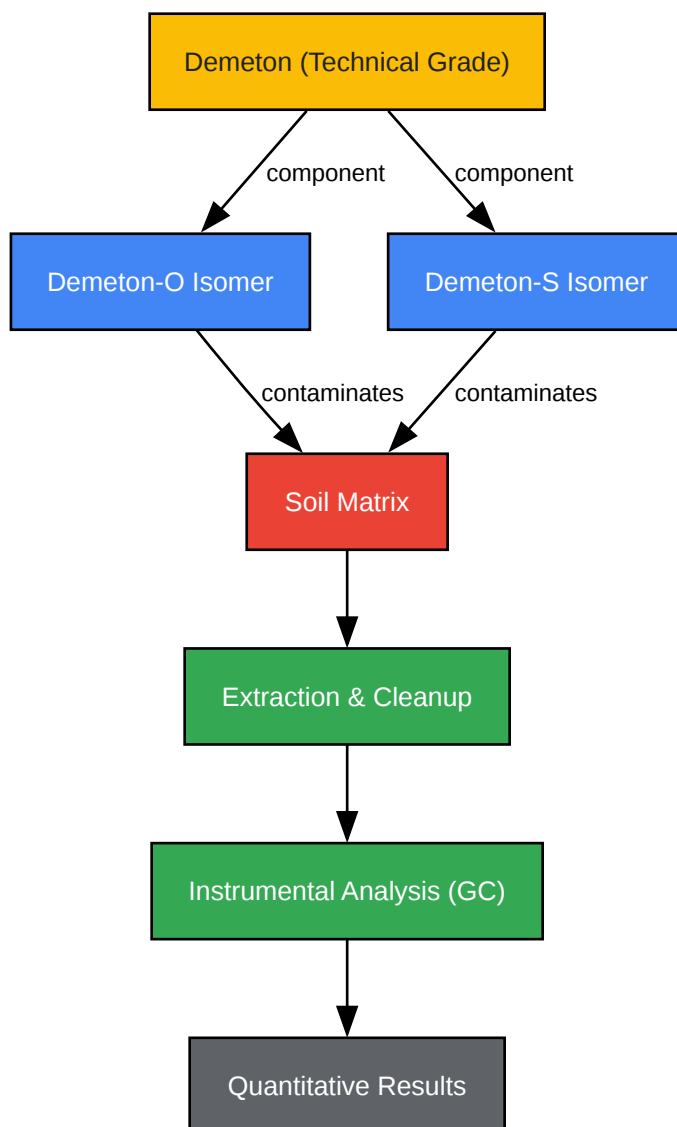
- Demeton is a mixture of two isomers, **Demeton-O** and Demeton-S, which will result in two separate peaks in the chromatogram[1].
- It is crucial to use certified reference standards for both **Demeton-O** and Demeton-S for accurate identification and quantification.
- Matrix-matched calibration standards should be used to compensate for matrix effects and improve the accuracy of the results.

Visualizations



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Caption: Experimental workflow for **Demeton-O** analysis in soil.



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Caption: Logical relationship of **Demeton-O** analysis components.

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